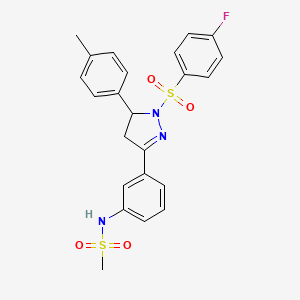
4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, or 4CPT, is a novel synthetic compound that has been studied in the fields of organic chemistry and medicinal chemistry. 4CPT is of interest due to its potential applications in organic synthesis and medicinal research.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidine derivatives, including those structurally related to 4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, have been extensively studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit the expression and activities of several vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins, indicating their potential as anti-inflammatory agents (Rashid et al., 2021).
Optical Sensors Development
Pyrimidine derivatives are also valuable in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application showcases the versatility of pyrimidine compounds in both biological and material sciences, highlighting their potential for creating innovative sensory materials (Jindal & Kaur, 2021).
Anticancer Research
In the domain of anticancer research, the structural framework of pyrimidines has been explored for its therapeutic potential. Pyrimidine-based scaffolds have demonstrated efficacy through various mechanisms of action, underscoring their capability to interact with diverse biological targets. This makes them prominent candidates in the search for novel anticancer drugs, reflecting their importance in medicinal chemistry (Kaur et al., 2014).
Synthesis and Biological Activity
The synthesis and broad biological activity of pyrimidine derivatives have been the subject of significant research interest. These compounds have demonstrated a wide range of pharmacological activities, making them critical in the development of new biologically active compounds. Their varied pharmacological effects underscore the pyrimidine core as a promising scaffold for drug development, with applications across antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Chiriapkin, 2022).
Optoelectronic Materials
Pyrimidine and its derivatives have found applications in the creation of optoelectronic materials, including luminescent elements and organic light-emitting diodes (OLEDs). The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials, making them valuable in the fabrication of electronic devices and sensors (Lipunova et al., 2018).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUUESLAKHDOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)
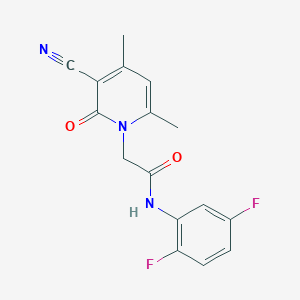

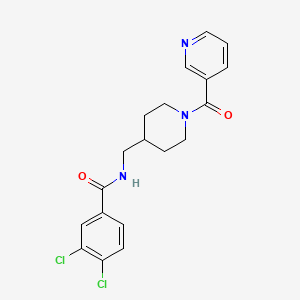
![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
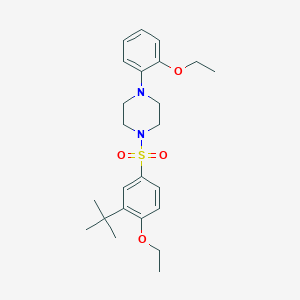
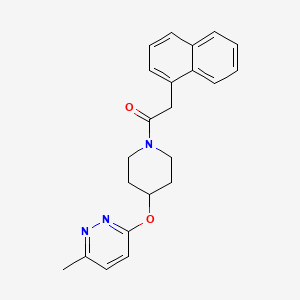
![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)
